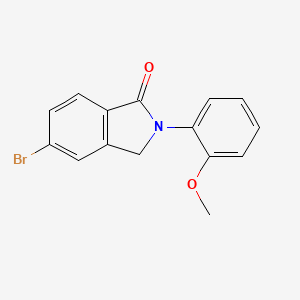
5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one: is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methoxy group in the structure of this compound makes it particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products or other substituted derivatives.
Substitution: Various arylated products depending on the nucleophile used in the reaction.
科学研究应用
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Isoindolinones, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
Drug Development: The compound’s structure is explored for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry:
作用机制
The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully elucidated. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
相似化合物的比较
2-Methoxy-5-bromophenyl antimony compounds: These compounds share a similar bromine and methoxy substitution pattern but differ in their core structure and applications.
Tris(5-bromo-2-methoxyphenyl)antimony: This compound also contains the 5-bromo-2-methoxyphenyl moiety but is used in different chemical contexts.
Uniqueness:
Structural Features: The unique combination of the isoindolinone core with bromine and methoxy substituents gives 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one distinct chemical and biological properties.
Applications: Its versatility in various fields, from drug development to material science, highlights its unique potential compared to other similar compounds
属性
CAS 编号 |
918331-62-1 |
|---|---|
分子式 |
C15H12BrNO2 |
分子量 |
318.16 g/mol |
IUPAC 名称 |
5-bromo-2-(2-methoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO2/c1-19-14-5-3-2-4-13(14)17-9-10-8-11(16)6-7-12(10)15(17)18/h2-8H,9H2,1H3 |
InChI 键 |
ZLVHBYRLTPMBCD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CC3=C(C2=O)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


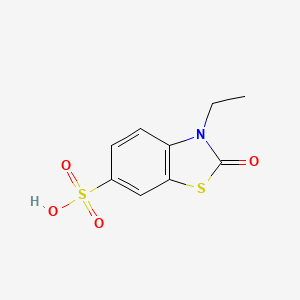
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)

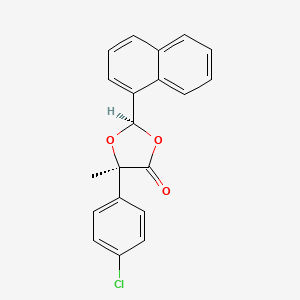

![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
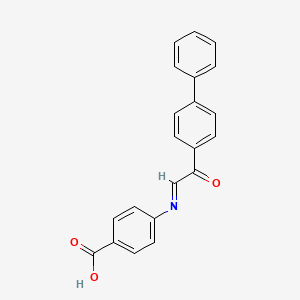
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
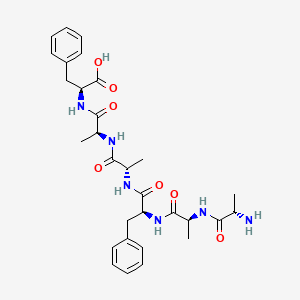
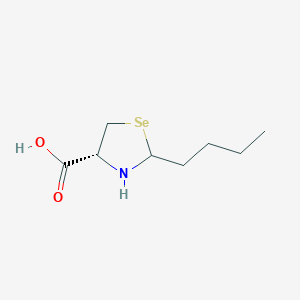
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
